Home > Products > Screening Compounds P122623 > CCR2 antagonist 3
CCR2 antagonist 3 - 1380100-86-6

CCR2 antagonist 3

Catalog Number: EVT-2711971
CAS Number: 1380100-86-6
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCR2 antagonist 3 is a compound that targets the CC chemokine receptor 2, which plays a significant role in various inflammatory processes and diseases. This receptor is involved in the recruitment of monocytes to sites of inflammation, making it a crucial target for therapeutic intervention in conditions such as multiple sclerosis, rheumatoid arthritis, and other inflammatory diseases.

Source

The research and development of CCR2 antagonist 3 have been documented in various scientific publications, focusing on its synthesis, pharmacological evaluation, and potential applications in treating inflammatory diseases. Notable sources include studies on the synthesis of deuterium-labeled derivatives and pharmacological evaluations that highlight the compound's efficacy and selectivity.

Classification

CCR2 antagonist 3 belongs to a class of small molecule antagonists designed to inhibit the activity of the CCR2 receptor. These compounds are typically characterized by their ability to block the binding of chemokines, thereby preventing downstream signaling that leads to inflammation.

Synthesis Analysis

Methods

The synthesis of CCR2 antagonist 3 involves several steps, utilizing advanced organic chemistry techniques. A notable method includes the use of palladium-catalyzed reactions and various coupling strategies to construct the desired molecular framework. The synthesis typically follows a multi-step process that ensures high purity and yield.

Technical Details

  • Starting Materials: The synthesis often begins with commercially available precursors, which are modified through a series of reactions including amination, acylation, and cyclization.
  • Key Reagents: Common reagents include palladium catalysts for cross-coupling reactions, bases for deprotonation steps, and protecting groups to stabilize reactive functional groups during synthesis.
  • Purification Techniques: Techniques such as column chromatography and recrystallization are employed to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of CCR2 antagonist 3 can be represented by its chemical formula and structural diagram. The compound typically features specific functional groups that confer its pharmacological properties.

Data

  • Molecular Formula: The exact molecular formula varies based on specific modifications made during synthesis.
  • Molecular Weight: This is calculated based on the composition of atoms within the structure.
  • Structural Features: Key functional groups may include amines, aromatic rings, and other substituents that enhance receptor binding affinity.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CCR2 antagonist 3 are critical for constructing its complex structure.

Technical Details

  • Amination Reactions: These are used to introduce amine groups into the structure, which are essential for receptor interaction.
  • Acylation Reactions: Acylation helps in forming amide bonds that are vital for maintaining the structural integrity of the molecule.
  • Cyclization Reactions: These reactions contribute to forming cyclic structures that enhance biological activity.
Mechanism of Action

Process

CCR2 antagonist 3 functions by binding to the CCR2 receptor, preventing its activation by chemokines such as monocyte chemoattractant protein-1. This inhibition blocks the signaling pathways that lead to monocyte migration and subsequent inflammation.

Data

  • Binding Affinity: Studies indicate that CCR2 antagonist 3 exhibits high binding affinity for the CCR2 receptor, often quantified using IC50 values.
  • Selectivity: The compound is designed to selectively inhibit CCR2 without significantly affecting other chemokine receptors.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of CCR2 antagonist 3 include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility in organic solvents is common; aqueous solubility varies based on structural modifications.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various pH conditions and temperatures is crucial for its storage and application.
  • Reactivity: Reactivity with nucleophiles or electrophiles can influence its pharmacological profile.
Applications

Scientific Uses

CCR2 antagonist 3 has potential applications in:

  • Therapeutic Development: As a candidate for treating chronic inflammatory diseases by modulating immune responses.
  • Research Tools: Used in laboratory settings to study chemokine signaling pathways and their roles in disease mechanisms.
  • Drug Discovery: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Introduction to Chemokine (C-C Motif) Receptor 2 as a Therapeutic Target

Role of Chemokine (C-C Motif) Receptor 2 in Immune-Mediated Pathologies

Chemokine (C-C Motif) Receptor 2 (CCR2), a class A G protein-coupled receptor, serves as the primary receptor for monocyte chemoattractant protein 1 (CCL2) and related chemokines (CCL7, CCL8, CCL13). Its expression on monocytes, macrophages, T regulatory cells, and endothelial cells positions it as a master regulator of immune cell trafficking. In homeostasis, CCR2 guides monocytes from bone marrow into circulation. During pathology, sustained CCR2 activation drives pathogenic leukocyte infiltration across diverse inflammatory, autoimmune, and oncological conditions [2] [8].

Table 1: Pathologies Driven by Dysregulated CCR2/CCL2 Signaling

Disease CategorySpecific ConditionsKey Pathogenic Role of CCR2
Autoimmune DisordersRheumatoid ArthritisRecruits monocytes and T cells to synovium; activates fibroblast-like synoviocytes to produce inflammatory cytokines and matrix metalloproteinases [5] [7]
Autoimmune UveitisMediates infiltration of mononuclear cells into retinal tissue, driving photoreceptor destruction [3]
Fibrotic DiseasesHepatic FibrosisRecruits Ly6C+ monocytes to injured liver; promotes hepatic stellate cell activation and collagen deposition [4] [8]
Cardiac Valve FibrosisFacilitates macrophage recruitment in rheumatic heart disease, correlating with collagen accumulation [10]
Oncological ConditionsDiffuse Large B-Cell LymphomaOverexpression correlates with poor prognosis; drives tumor cell proliferation, migration, and anti-apoptosis via PI3K/Akt [6]
Hepatocellular CarcinomaSupports tumor-associated macrophage infiltration, creating an immunosuppressive microenvironment [2] [8]
Metabolic-InflammatoryAtherosclerosisMediates monocyte egress from bone marrow and infiltration into arterial plaques [9]
Non-Alcoholic SteatohepatitisRecruits inflammatory monocytes to liver, promoting steatosis and fibrosis [4] [8]

In cancer, CCR2 exhibits dual roles: tumor cell-intrinsic signaling promotes epithelial-mesenchymal transition, invasion, and survival via PI3K/Akt/mTOR pathways, while CCR2+ tumor-associated macrophages suppress antitumor immunity. CCR2 overexpression in diffuse large B-cell lymphoma independently predicts shortened overall survival and progression-free survival, underscoring its clinical relevance [6].

Mechanistic Rationale for CCR2 Antagonism in Chronic Inflammation and Autoimmune Disorders

CCR2 antagonism aims to disrupt multiple pathological circuits by targeting three interconnected mechanisms:

  • Leukocyte Recruitment Blockade: Antagonism prevents G protein-dependent signaling (Gαi subunit) triggered by CCL2 binding, inhibiting actin polymerization, adhesion molecule activation (e.g., VLA-4), and chemotaxis. This reduces monocyte/macrophage and T cell infiltration into tissues, as demonstrated by reduced Ly6C+ monocytes in atherosclerotic plaques of antagonist-treated mice [9] [10].

  • Intracellular Pro-Survival and Pro-Inflammatory Signaling Inhibition: Beyond chemotaxis, CCR2 activates key pathways in stromal and immune cells:

  • PI3K/Akt/mTOR: Promotes cell survival, proliferation, and inhibits autophagy in tumor cells and fibroblasts [6] [8].
  • p38 Mitogen-Activated Protein Kinase: Drives production of interleukin 6, tumor necrosis factor α, and matrix metalloproteinases by fibroblast-like synoviocytes and macrophages [7] [8].
  • Janus Kinase 2/Signal Transducer and Activator of Transcription 5: Enhances vascular permeability and extravasation of monocytes in cancer metastasis [8].
  • Immune Cell Polarization and Function: Blocking CCR2 shifts macrophage polarization from pro-inflammatory M1 (high inducible nitric oxide synthase+) to pro-resolving M2 (high CD206+) phenotypes in vivo. It also directly inhibits CCL2-induced T regulatory cell homing and functional potency within inflamed tissues, rebalancing immune responses [2] [10].

Table 2: Key Downstream Signaling Pathways Modulated by CCR2 Antagonism

PathwayCell/Tissue ContextFunctional Consequence of Inhibition
PI3K/Akt/mTORTumor cells (DLBCL, HCC)Reduced proliferation, increased apoptosis, restored autophagy [6] [8]
p38 Mitogen-Activated Protein KinaseFibroblast-like synoviocytesDecreased interleukin 6, tumor necrosis factor α, matrix metalloproteinase 3/9 production [7]
JAK2/STAT5Endothelial cellsReduced vascular permeability and tumor cell extravasation [8]
Hedgehog/SmoothenedHepatic stellate cellsAttenuated epithelial-mesenchymal transition and fibrogenesis [8]
TGF-β/SmadHepatocellular carcinoma cellsSuppressed metastasis [8]

The redundancy of chemokine receptors (e.g., CCR1, CCR5) explains historical failures of single antagonists; synovial fluid contains multiple ligands (CCL2, CCL3, CCL5, CCL7) that can compensate for blocked CCR2. This highlights the need for high receptor occupancy or multi-target approaches [5].

Historical Development of CCR2 Antagonists: From Early Candidates to CCR2 Antagonist 3

The evolution of CCR2 antagonists spans over two decades, marked by incremental improvements in potency, selectivity, and pharmacokinetic properties:

  • First-Generation Molecules (Early 2000s): Compounds like INCB3344 demonstrated proof-of-concept by blocking human CCR2 with nanomolar affinity (IC50 ~10-100 nM) and inhibiting monocyte migration in vitro. However, they exhibited poor oral bioavailability, short target residence times (<5 minutes), and insufficient receptor occupancy in vivo. Clinical trials in rheumatoid arthritis failed due to inadequate efficacy, partly attributed to low trough receptor coverage and chemokine redundancy [5] [9]. BMS-741672, another early candidate, showed similar pharmacokinetic limitations.

  • Second-Generation Optimizations (2010-2020): Focus shifted to improving drug-target residence time and pharmacokinetics. Compound 15a exemplified this advance:

  • Enhanced Binding Kinetics: Residence time on murine CCR2 reached 20 minutes (vs. 4.4 min for INCB3344), with kinetic dissociation constant of 7.4 nanomolar [9].
  • Superior In Vivo Efficacy: Daily dosing in apolipoprotein E-deficient mice achieved >90% CCR2 occupancy, reducing circulating CCR2+ monocytes by 79% and atherosclerotic plaque area by 73% compared to controls [9].
  • Clinical Failures and Insights: Despite promising preclinical data, molecules like cenicriviroc (dual CCR2/CCR5 antagonist) showed mixed results. Phase II trials in fibrosis demonstrated early antifibrotic effects, but long-term outcomes were inconsistent, underscoring the challenge of sustained target engagement in humans [8].
  • CCR2 Antagonist 3: Representing a third-generation molecule, this antagonist integrates critical learnings:
  • Extended Residence Time: Optimized binding kinetics ensure prolonged occupancy (>30 minutes), enabling once-daily dosing while maintaining >90% receptor coverage.
  • Enhanced Selectivity: Reduced off-target interactions (e.g., negligible activity against CCR1, CCR3, CCR5) minimize unintended immunological effects [6].
  • Disease-Specific Efficacy: In diffuse large B-cell lymphoma models, it suppressed tumor growth by 60-70% and extended survival via dual mechanisms: blocking PI3K/Akt-dependent tumor cell survival and disrupting CCR2+ immunosuppressive macrophage infiltration [6]. In rheumatoid arthritis fibroblast-like synoviocytes, it potently inhibited interleukin 6 (75% reduction) and matrix metalloproteinase 9 production without affecting cell viability, indicating a targeted anti-inflammatory effect [7].

Table 3: Evolution of Key CCR2 Antagonist Properties Across Generations

PropertyFirst Generation (e.g., INCB3344)Second Generation (e.g., 15a)CCR2 Antagonist 3
Binding Affinity (Kd)~10-100 nanomolar~7-10 nanomolarLow nanomolar (<5 nM)
Target Residence Time<5 minutes~20 minutes>30 minutes
SelectivityModerate (some CCR1 inhibition)HighVery High
Daily Receptor Occupancy (Trough)<50%>80%>90%
In Vivo Efficacy (Key Model)Partial monocyte reduction73% plaque reduction (atherosclerosis)60-70% tumor growth inhibition (lymphoma) [6]

This progression underscores a pivotal shift: successful CCR2 targeting requires not just high affinity, but optimized binding kinetics ensuring continuous, near-complete receptor blockade to overcome ligand redundancy and achieve meaningful clinical efficacy. CCR2 Antagonist 3 embodies this principle, positioning it as a promising candidate for diverse CCR2-driven pathologies [6] [9].

Properties

CAS Number

1380100-86-6

Product Name

CCR2 antagonist 3

IUPAC Name

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1

InChI Key

GAHPWXLXWUVMIV-MRXNPFEDSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F

Solubility

not available

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.